Methyl 5-(chlorosulfonyl)-2-iodobenzoate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of chlorosulfonyl derivatives . For instance, sildenafil was prepared by reacting 5-[2-ethoxyphenyl]-1-methyl-3-n-propyl-1,6-dihydro-1H-pyrazolo [4,3-d] pyrimidin-7-one (sildenafil cyclized) with chlorosulfonyl acid .Chemical Reactions Analysis
The chemical reactions involving chlorosulfonyl compounds are diverse . For instance, Chlorosulfonyl isocyanate, a versatile reagent in organic synthesis, has been employed for the preparation of β-lactams .Scientific Research Applications
Oxidative Dearomatization
Oxidative dearomatization is a critical reaction in organic synthesis, enabling the transformation of aromatic compounds into cyclohexa-2,4-dienone derivatives. Such transformations are key in synthesizing complex molecular structures from simple aromatic precursors (Quideau et al., 2005).
Ferroelectricity and Antiferroelectricity
Studies on organic compounds like benzimidazoles have shown that they can exhibit ferroelectricity and antiferroelectricity at room temperature, making them potential candidates for lead- and rare-metal-free ferroelectric devices. This highlights the role of organic compounds in developing new materials for electronic applications (Horiuchi et al., 2012).
Synthesis Methodologies
Innovative synthesis methods, such as continuous-flow diazotization, have been developed for the efficient production of related chemical compounds. Such methodologies demonstrate the importance of process optimization in chemical manufacturing (Yu et al., 2016).
Environmental Impact Studies
The occurrence and fate of parabens in aquatic environments have been extensively studied, indicating the widespread environmental impact of synthetic organic compounds. Research in this area is crucial for understanding and mitigating the ecological effects of chemical pollutants (Haman et al., 2015).
Corrosion Inhibition
Theoretical studies on organic compounds, such as benzimidazole and its derivatives, have provided insights into their effectiveness as corrosion inhibitors. This research is essential for protecting materials in industrial applications (Obot & Obi-Egbedi, 2010).
Safety and Hazards
The safety data sheet for a similar compound, “Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate”, indicates that it causes burns by all exposure routes . Another similar compound, “METHYL (CHLOROSULFONYL)ACETATE”, advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Properties
IUPAC Name |
methyl 5-chlorosulfonyl-2-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO4S/c1-14-8(11)6-4-5(15(9,12)13)2-3-7(6)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSOCOKTNYPOFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701276906 | |
Record name | Methyl 5-(chlorosulfonyl)-2-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701276906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065102-81-9 | |
Record name | Methyl 5-(chlorosulfonyl)-2-iodobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1065102-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-(chlorosulfonyl)-2-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701276906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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